N-(3-acetylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
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Description
N-(3-acetylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C17H18N2O4S and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound N~1~-(3-acetylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is 346.09872823 g/mol and the complexity rating of the compound is 549. The solubility of this chemical has been described as >52 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of CBKinase1_002740, also known as HMS2671F15, CBKinase1_015140, or N1-(3-acetylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, are the isoforms of the casein kinase 1 (CK1) family . These isoforms have been shown to phosphorylate key regulatory molecules involved in various cellular processes such as cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
It is known that ck1 isoforms regulate key signaling pathways critically involved in tumor progression . The compound likely interacts with these isoforms, influencing their activity and thus the signaling pathways they regulate.
Biochemical Pathways
The affected biochemical pathways include those involved in cell cycle regulation, transcription and translation, cytoskeletal structure, cell-cell adhesion, and receptor-coupled signal transduction . The downstream effects of these pathways are broad and can influence various aspects of cellular function and behavior.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific CK1 isoforms it targets and the pathways these isoforms regulate. Given the role of CK1 in various cellular processes, the effects could potentially include changes in cell cycle progression, gene expression, cytoskeletal organization, cell adhesion, and signal transduction .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[benzenesulfonyl(methyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-13(20)14-7-6-8-15(11-14)18-17(21)12-19(2)24(22,23)16-9-4-3-5-10-16/h3-11H,12H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDAJJUPHFBDFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>52 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24794376 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.